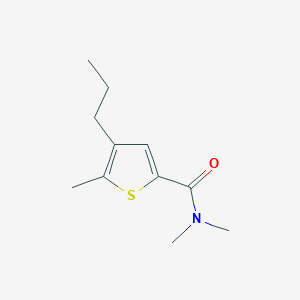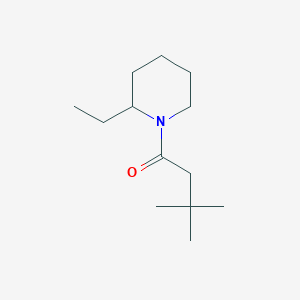
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as MBDB, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic properties.
Mecanismo De Acción
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a serotonin and dopamine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in the levels of serotonin and dopamine, which can improve mood and reduce anxiety. Additionally, N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have an affinity for the 5-HT2A receptor, which is a serotonin receptor that plays a role in regulating mood and cognition.
Biochemical and Physiological Effects:
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. Additionally, N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to increase heart rate and blood pressure, which can have potential cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used in various research studies due to its potential therapeutic properties. However, there are limitations to its use in lab experiments. One limitation is that N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a psychoactive substance, which can make it difficult to control for potential confounding variables in research studies. Additionally, the effects of N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can vary depending on the dose and route of administration, which can make it difficult to compare results across studies.
Direcciones Futuras
There are several future directions for research on N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. One direction is to further investigate its potential therapeutic properties, including its use as an antidepressant and anxiolytic. Additionally, more research is needed to understand the mechanism of action of N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and its effects on the brain and body. Finally, more research is needed to understand the potential risks and benefits of using N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in clinical settings.
Conclusion:
In conclusion, N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a chemical compound that has been studied for its potential therapeutic properties. It acts as a serotonin and dopamine reuptake inhibitor and has been shown to increase the levels of these neurotransmitters in the brain. N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used in various research studies, but there are limitations to its use in lab experiments. Future research is needed to further investigate its potential therapeutic properties and to understand its mechanism of action and potential risks and benefits.
Métodos De Síntesis
The synthesis of N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with methylamine. The resulting product is then reduced with sodium borohydride to yield N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. The synthesis method has been well established and has been used in various research studies.
Aplicaciones Científicas De Investigación
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been studied for its potential therapeutic properties, including its use as an antidepressant and anxiolytic. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood and emotions. Additionally, N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been studied for its potential use in treating addiction and substance abuse disorders.
Propiedades
IUPAC Name |
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-11(13)8-3-4-9-10(7-8)15-6-2-5-14-9/h3-4,7H,2,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGDASHMMGENJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)



![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)








